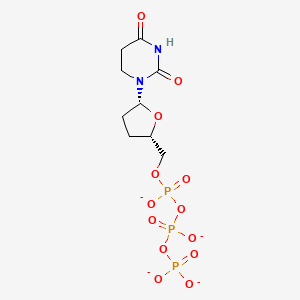
8-Ydroxydaidzein
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydroxy-3-(4-hydroxy-phenyl)-chromen-4-one is a compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by its chromen-4-one core structure, substituted with hydroxy groups at positions 7 and 8, and a hydroxy-phenyl group at position 3. Coumarins are widely distributed in nature and have been extensively studied for their pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroxy-3-(4-hydroxy-phenyl)-chromen-4-one can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For this specific compound, the reaction typically involves the use of 4-hydroxybenzaldehyde and 3,4-dihydroxyacetophenone under acidic conditions .
Industrial Production Methods: Industrial production of coumarin derivatives, including 7,8-Dihydroxy-3-(4-hydroxy-phenyl)-chromen-4-one, often employs green chemistry principles. This includes the use of environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7,8-Dihydroxy-3-(4-hydroxy-phenyl)-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The chromen-4-one core can be reduced to form dihydrocoumarins.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydrocoumarins.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antioxidant and antimicrobial properties, making it useful in biological studies.
Medicine: Investigated for its potential anticancer properties, particularly against breast cancer cells.
Industry: Utilized in the development of fluorescent probes and dyes due to its strong fluorescence properties.
Mechanism of Action
The mechanism of action of 7,8-Dihydroxy-3-(4-hydroxy-phenyl)-chromen-4-one involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxy groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: Inhibits enzymes such as catalase and glutathione-S-transferase, which are involved in detoxification processes.
Anticancer Activity: Induces apoptosis in cancer cells by generating oxidative stress and inhibiting key enzymes involved in cell survival.
Comparison with Similar Compounds
- 7,8-Dihydroxy-3-(4-methylphenyl)-chromen-4-one
- 7,8-Dihydroxy-3-(4-methoxyphenyl)-chromen-4-one
- 7,8-Dihydroxy-3-(4-chlorophenyl)-chromen-4-one
Comparison:
- 7,8-Dihydroxy-3-(4-hydroxy-phenyl)-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities.
- 7,8-Dihydroxy-3-(4-methylphenyl)-chromen-4-one has similar antioxidant properties but differs in its antimicrobial activity.
- 7,8-Dihydroxy-3-(4-methoxyphenyl)-chromen-4-one exhibits stronger fluorescence, making it more suitable for use in fluorescent probes.
- 7,8-Dihydroxy-3-(4-chlorophenyl)-chromen-4-one has enhanced anticancer properties due to the presence of the chlorine atom .
Properties
Molecular Formula |
C15H16O5 |
|---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
7,8-dihydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C15H16O5/c16-9-3-1-8(2-4-9)11-7-20-15-10(13(11)18)5-6-12(17)14(15)19/h1-4,7,10,12,14-17,19H,5-6H2 |
InChI Key |
PMBWUFSLEVESJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C2C1C(=O)C(=CO2)C3=CC=C(C=C3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[2-ethoxy-5-[2-(4-methylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12352554.png)




![1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352602.png)
![9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12352605.png)


![5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-2-one](/img/structure/B12352628.png)
![2-[5-tert-butyl-2-hydroxy-4-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoic acid](/img/structure/B12352630.png)

